molecular formula C13H11N3O B13863876 (2-pyridin-4-yl-3H-benzimidazol-5-yl)methanol

(2-pyridin-4-yl-3H-benzimidazol-5-yl)methanol

Cat. No.: B13863876
M. Wt: 225.25 g/mol
InChI Key: SPQASZMXFHNAHJ-UHFFFAOYSA-N
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Description

(2-pyridin-4-yl-3H-benzimidazol-5-yl)methanol is a complex organic compound that features a benzimidazole core substituted with a pyridine ring and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-pyridin-4-yl-3H-benzimidazol-5-yl)methanol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the benzimidazole core, followed by the introduction of the pyridine ring and the methanol group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification techniques such as crystallization, distillation, and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(2-pyridin-4-yl-3H-benzimidazol-5-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The pyridine ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group yields aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

(2-pyridin-4-yl-3H-benzimidazol-5-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism by which (2-pyridin-4-yl-3H-benzimidazol-5-yl)methanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-pyridin-4-yl-3H-benzoimidazole-5-carboxylic acid
  • 2-(pyridin-4-yl)-1H-benzimidazole-6-carboxylic acid

Uniqueness

(2-pyridin-4-yl-3H-benzimidazol-5-yl)methanol is unique due to the presence of the methanol group, which can influence its reactivity and interactions with molecular targets. This distinguishes it from similar compounds that may lack this functional group or have different substituents.

Properties

Molecular Formula

C13H11N3O

Molecular Weight

225.25 g/mol

IUPAC Name

(2-pyridin-4-yl-3H-benzimidazol-5-yl)methanol

InChI

InChI=1S/C13H11N3O/c17-8-9-1-2-11-12(7-9)16-13(15-11)10-3-5-14-6-4-10/h1-7,17H,8H2,(H,15,16)

InChI Key

SPQASZMXFHNAHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CO)NC(=N2)C3=CC=NC=C3

Origin of Product

United States

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